molecular formula C13H11N5 B14142232 8-[(E)-2-phenylethenyl]-9H-purin-6-ylamine CAS No. 30466-96-7

8-[(E)-2-phenylethenyl]-9H-purin-6-ylamine

Cat. No.: B14142232
CAS No.: 30466-96-7
M. Wt: 237.26 g/mol
InChI Key: CGPWHCJQHWCRNO-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[(E)-2-Phenylethenyl]-9H-purin-6-ylamine is a synthetic purine derivative intended for research and laboratory investigation. As a styryl-substituted purine analog, this compound is of significant interest in early-stage drug discovery and biochemical research, particularly in the field of oncology. Purine analogs are a well-known class of compounds often explored for their potential to interact with enzyme active sites and cellular signaling pathways . Researchers may investigate this compound as a potential kinase inhibitor or for its interactions with purine-binding proteins. Its core structure, featuring an amine group at the 6-position of the purine ring system, is similar to that of other biologically active heterocyclic compounds, such as those found in certain antineoplastic agents . The (E)-styryl moiety at the 8-position is a key structural feature that can influence the compound's planarity, electronic distribution, and ability to fit into hydrophobic binding pockets, which may be relevant for modulating its biological activity and selectivity in cellular assays. This product is strictly for laboratory research purposes. This compound is provided for use in controlled laboratory environments. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions, and all experimental applications should be conducted in accordance with local and international regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

30466-96-7

Molecular Formula

C13H11N5

Molecular Weight

237.26 g/mol

IUPAC Name

8-[(E)-2-phenylethenyl]-7H-purin-6-amine

InChI

InChI=1S/C13H11N5/c14-12-11-13(16-8-15-12)18-10(17-11)7-6-9-4-2-1-3-5-9/h1-8H,(H3,14,15,16,17,18)/b7-6+

InChI Key

CGPWHCJQHWCRNO-VOTSOKGWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NC3=NC=NC(=C3N2)N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC3=NC=NC(=C3N2)N

Origin of Product

United States

Pharmacological Interrogation and Biological Activities

Modulation of Adenosine (B11128) Receptor Subtypes

Adenosine receptors, which include the subtypes A1, A2A, A2B, and A3, are a family of G protein-coupled receptors that mediate the physiological effects of adenosine. Chemical modification of the purine (B94841) ring, including substitutions at the C8 position, is a common strategy in the development of selective adenosine receptor ligands. However, specific studies detailing the interaction of 8-[(E)-2-phenylethenyl]-9H-purin-6-ylamine with these receptors have not been identified.

Adenosine A1 Receptor Interactions and Affinity

There is no available data from radioligand binding assays or functional studies to characterize the affinity or efficacy of this compound at the human or other species' A1 adenosine receptor.

Adenosine A2A Receptor Interactions and Affinity

Information regarding the binding affinity (such as Kᵢ or IC₅₀ values) of this compound for the A2A adenosine receptor is not present in the available literature. Research on related compounds, such as 8-styrylxanthines, has shown that the styryl group can be a key determinant for A2A receptor affinity and selectivity, but this cannot be directly extrapolated to the adenine (B156593) scaffold of the subject compound.

Adenosine A2B Receptor Interactions and Affinity

The interaction profile and binding affinity of this compound at the A2B adenosine receptor have not been documented.

Adenosine A3 Receptor Interactions

There are no published research findings detailing the interactions or affinity of this compound with the A3 adenosine receptor.

Ligand Binding Profiles and Receptor Selectivity

Without affinity data for the individual adenosine receptor subtypes, the selectivity profile of this compound remains unknown. It is not possible to determine if this compound acts as a selective agonist or antagonist for any of the adenosine receptors or if it has a non-selective profile.

Antiviral Mechanisms of Action

The purine analogue structure is found in a number of approved antiviral drugs. However, searches for the antiviral activity of this compound did not yield any results. There are no studies reporting its efficacy against any viruses or detailing its potential mechanisms of antiviral action.

Inhibition of Viral Enzymes (e.g., HIV-1 Reverse Transcriptase)

Broader Spectrum Antiviral Potential of Purine Derivatives

The purine scaffold is a cornerstone in the development of antiviral agents due to its structural resemblance to natural nucleosides, allowing these derivatives to interfere with viral replication. nih.govacs.org The antiviral activity of purine derivatives often stems from their ability to inhibit viral polymerases or other enzymes essential for the viral life cycle. pnas.org

Research into 8-substituted purine analogs has demonstrated antiviral activity against a range of viruses. For instance, a study on 8-substituted analogues of 6-(dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine revealed activity against rhinovirus type 1B. nih.gov In this series, the 8-amino and 8-bromo analogues were found to be the most active, with IC50 values of 0.36 µM and 1.4 µM, respectively. nih.gov This suggests that the 8-position of the purine ring is a viable site for modification to develop compounds with antiviral properties. While direct broad-spectrum data for this compound is limited, the established activity of related 8-substituted purines indicates a potential avenue for future research into its efficacy against various viral pathogens.

Anticancer Research Applications

The purine scaffold is central to the design of various anticancer agents, primarily due to its role in targeting protein kinases and other critical cellular proteins like heat shock proteins.

Kinase Inhibition Profiles (e.g., Aurora A Kinase, Non-Specified Tyrosine Kinases, Protein Kinases)

Aurora kinases are a family of serine/threonine kinases that play essential roles in the regulation of mitosis, and their overexpression is common in many human cancers. nih.govmedchemexpress.com This makes them attractive targets for cancer therapy. Purine-based structures have been explored as scaffolds for pan-Aurora kinase inhibitors. nih.govselleckchem.com For example, the inhibitor CYC116, which contains a purine-like core, demonstrates inhibitory activity against Aurora A, B, and C with IC50 values of 44 nM, 19 nM, and 65 nM, respectively. nih.gov Similarly, other purine derivatives have been developed as potent inhibitors of various tyrosine kinases, which are crucial regulators of cell proliferation, differentiation, and survival. nih.govmdpi.comnih.gov While specific inhibitory data for this compound against Aurora or tyrosine kinases is not specified, the general efficacy of related purine derivatives suggests its potential as a kinase inhibitor.

Table 1: Inhibitory Activity of Representative Purine-Based Kinase Inhibitors
CompoundTarget KinaseIC50 (nM)
Tozasertib (VX-680)Aurora A0.6 (Ki)
Tozasertib (VX-680)Aurora B25 (Ki)
Tozasertib (VX-680)Aurora C15 (Ki)
CYC116Aurora A44
CYC116Aurora B19
CYC116Aurora C65
PF-03814735Aurora A5
PF-03814735Aurora B0.8

Note: The compounds listed are representative purine or purine-like kinase inhibitors and not this compound itself. Data from various sources. nih.govselleckchem.com

Heat Shock Protein 90 (Hsp90) Paralog Modulation (e.g., Grp94)

Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of many client proteins involved in cancer progression. The endoplasmic reticulum (ER) resident paralog, Glucose-regulated protein 94 (Grp94), has emerged as a specific target for cancer therapy, particularly in preventing metastasis. nih.gov Purine-based scaffolds have been instrumental in developing selective inhibitors of Grp94. nih.gov

Structural studies have revealed that purine-based inhibitors can exploit a hydrophobic side pocket in Grp94 that is not as accessible in other Hsp90 isoforms, leading to paralog selectivity. nih.govnih.gov A series of 8-arylthio-purine derivatives demonstrated potent and selective inhibition of Grp94. For example, compound 18c from one study, an optimized 8-substituted purine derivative, showed a Grp94 IC50 of 0.22 µM, with over 100-fold selectivity against Hsp90α and Hsp90β. nih.gov This selectivity is attributed to the ability of the 8-position substituent to favorably occupy a unique hydrophobic pocket within Grp94. nih.gov

Table 2: Inhibitory Activity of 8-Arylthio-Purine Derivatives Against Hsp90 Paralogs
CompoundR Group (at 8-position)Grp94 IC50 (µM)Hsp90α IC50 (µM)Hsp90β IC50 (µM)
9a2'-Cl-phenylthio0.35 ± 0.05>100>100
9e4'-OCH3-phenylthio1.13 ± 0.2>100>100
9f4'-Cl-phenylthio1.5 ± 0.2>100ND
18c (optimized)Substituted arylthio0.22 ± 0.02>100>100

Data adapted from a study on purine-scaffold Grp94 inhibitors. nih.gov ND = Not Determined.

Impact on Cellular Processes and Growth Regulation in Neoplastic Cells

The inhibition of key cellular targets like kinases and Hsp90 by purine derivatives has profound effects on the cellular processes of cancer cells. The disruption of Aurora kinase function leads to defects in mitosis, such as improper spindle formation and chromosome segregation, which can culminate in G2/M cell cycle arrest and ultimately apoptosis. nih.govnih.gov

Similarly, the inhibition of Hsp90 and its paralogs like Grp94 results in the degradation of numerous client proteins that are essential for tumor cell survival and proliferation. nih.gov For instance, Grp94 inhibition has been shown to disrupt signaling pathways involved in cell adhesion and growth, thereby exhibiting anti-metastatic activity in models of breast cancer and multiple myeloma. nih.gov The downstream effects of inhibiting these targets include the suppression of cell proliferation, induction of apoptosis, and prevention of angiogenesis and invasion. nih.gov For example, in various cancer cell lines, treatment with Aurora kinase inhibitors leads to an accumulation of polyploid cells followed by cell death. nih.gov The inhibition of Hsp90 by purine-based compounds has been shown to elicit promising anticancer activity against cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). mdpi.com

Antiparasitic Investigations

Parasitic diseases such as malaria, leishmaniasis, and trypanosomiasis represent a significant global health burden. nih.gov A critical vulnerability in many of these protozoan parasites is their inability to synthesize purines de novo, forcing them to rely on salvaging purines from their host. nih.gov This dependency makes the enzymes of the purine salvage pathway attractive targets for antiparasitic drug development.

Consequently, a wide range of purine derivatives have been investigated for their antiprotozoal activity. Phenotypic screenings of purine analogs have identified compounds with activity against Plasmodium falciparum (the deadliest malaria parasite) and Trypanosoma cruzi (the causative agent of Chagas disease). nih.gov For example, in a screening of 81 purine derivatives, several compounds with modifications at the 6, 8, and 9 positions showed inhibitory activity against these parasites. nih.gov Although specific studies on the antiparasitic effects of this compound are scarce, the proven efficacy of other 8-substituted purines and related heterocyclic compounds like 8-aminoquinolines against Leishmania and Plasmodium species suggests that this chemical class holds promise. nih.govnih.gov Further research is needed to specifically evaluate the activity of 8-styrylpurines against a range of protozoan parasites.

Targeting Pteridine (B1203161) Reductase 1 (PTR1) in Trypanosomatids

Trypanosomatid parasites, including species of Leishmania and Trypanosoma, are incapable of synthesizing folates and pterins de novo and must salvage them from their host. nih.gov These molecules are essential for the synthesis of nucleic acids and proteins. nih.gov Key enzymes in the parasite's folate metabolism pathway, such as dihydrofolate reductase (DHFR) and pteridine reductase 1 (PTR1), are critical for parasite survival. nih.gov

PTR1, an enzyme unique to kinetoplastids, is a primary focus for drug development. nih.govresearchgate.net It provides a crucial metabolic bypass mechanism that confers resistance to traditional antifolate drugs that target DHFR, such as methotrexate. nih.govresearchgate.net When DHFR is inhibited, the parasite can overexpress PTR1 to maintain the supply of reduced folates, ensuring its survival. mdpi.comresearchgate.net This makes PTR1 a validated drug target, and the simultaneous inhibition of both DHFR and PTR1 is considered a promising strategy for developing effective chemotherapy against leishmaniasis and other trypanosomatid infections. researchgate.netnih.gov The development of compounds that can dually inhibit both enzymes is a key objective in the search for new antiparasitic agents. nih.gov

In Vitro and Preclinical Efficacy in Parasitic Models

The evaluation of new antiparasitic compounds involves rigorous in vitro and preclinical testing. In vitro assays typically measure a compound's ability to inhibit the growth of the parasite at different life stages, such as the promastigote and the clinically relevant intracellular amastigote stages for Leishmania. nih.govnih.gov Efficacy is often reported as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). While specific data for this compound was not available in the reviewed literature, the table below illustrates how the efficacy of other compounds against parasitic models is typically presented.

CompoundParasite SpeciesParasite StageIC50 / EC50 (µg/mL)Selectivity Index (SI)
8-hydroxyquinolineL. martiniquensisPromastigote1.60 ± 0.2879.84
8-hydroxyquinolineL. martiniquensisIntracellular Amastigote1.56 ± 0.0282.40
Amphotericin BL. martiniquensisPromastigote0.04 ± 0.0023.75
Amphotericin BL. martiniquensisIntracellular Amastigote0.04 ± 0.0023.75

The selectivity index (SI) is calculated as the ratio of the cytotoxic concentration (CC50) against a host cell line to the inhibitory concentration (IC50) against the parasite, indicating the compound's specificity. nih.gov

Research Challenges and Limitations in Antiparasitic Compound Development

The development of novel antiparasitic drugs is fraught with challenges. Existing treatments for diseases like leishmaniasis and trypanosomiasis are often limited by high toxicity, severe side effects, high costs, and the emergence of drug-resistant parasite strains. mdpi.comnih.gov For instance, first-line treatments such as pentavalent antimonials and amphotericin B have significant limitations that restrict their use. nih.gov

From a research and development perspective, several hurdles exist. There is often a lack of economic incentive for investment in new drugs for neglected tropical diseases (NTDs). mdpi.com Scientifically, identifying and validating molecular targets that are essential for the parasite but absent or significantly different in the human host is a primary obstacle. nih.gov Furthermore, early-stage screening assays may not accurately predict clinical success; for example, compounds active against the free-living promastigote stage of Leishmania may not be effective against the intracellular amastigote stage that causes disease in humans. The high attrition rate of compounds during the iterative process of drug discovery remains a significant barrier to bringing safe and effective new molecules to market.

Neurobiological and Anti-inflammatory Perspectives

The purine scaffold of this compound suggests potential activity beyond antiparasitic effects, particularly in relation to neurobiology and inflammation. Purine derivatives are well-known to interact with adenosine receptors, a class of G protein-coupled receptors that play crucial roles in the central nervous system and in modulating inflammatory responses. wikipedia.org

Structurally related compounds, such as 8-styrylxanthines, have been identified as potent and selective antagonists of the A2A adenosine receptor. nih.gov The A2A receptor is involved in regulating the release of neurotransmitters like dopamine (B1211576) and glutamate (B1630785) and has anti-inflammatory effects throughout the body. wikipedia.orgnih.gov Antagonists of the A2A receptor are being investigated for conditions such as Parkinson's disease. nih.gov

CompoundA1 Receptor Ki (nM)A2A Receptor Ki (nM)A2A Selectivity (A1 Ki / A2A Ki)
1,3,7-Trimethyl-8-(3-chlorostyryl)xanthine2810054520
1,3-Dipropyl-7-methyl-8-(3,5-dimethoxystyryl)xanthine260024110
1,3,7-Trimethyl-8-[3-[(3-carboxy-1-oxopropyl)amino]styryl]xanthine>1000040>250

Data adapted from studies on 8-styrylxanthines, which are structurally similar to 8-styrylpurines. nih.gov Ki represents the inhibition constant.

The modulation of adenosine receptors is closely linked to the control of inflammation. Activation of the A2A receptor, for example, can suppress inflammatory processes. targetmol.com The anti-inflammatory effects are often mediated through the inhibition of key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. frontiersin.orgdovepress.com These pathways control the production and release of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. frontiersin.orgdovepress.com Therefore, purine derivatives that interact with adenosine receptors could potentially exert anti-inflammatory effects by down-regulating these critical signaling cascades. frontiersin.orgnih.gov

Structure Activity Relationship Sar Studies of 8 E 2 Phenylethenyl 9h Purin 6 Ylamine Analogues

Impact of Substituents on Purine (B94841) Core Biological Activity and Selectivity

Detailed experimental data on the impact of substituents on the purine core of 8-[(E)-2-phenylethenyl]-9H-purin-6-ylamine are not extensively available in the public literature. However, computational studies on adenine (B156593) derivatives suggest that substituents at the C8-position exert a stronger influence on the molecule's electronic structure than those at the C2- or N-positions. nih.govnih.gov The presence of the 6-amino group in adenine is noted to enhance the substituent effect compared to a simple purine ring. nih.govnih.gov This implies that modifications to the purine core, such as N9-alkylation or substitution at the C2-position, would likely modulate the biological activity and selectivity profile of 8-styryladenine analogues.

Role of the (E)-2-phenylethenyl Moiety in Ligand-Target Interactions

Specific studies detailing the role of the (E)-2-phenylethenyl moiety in the ligand-target interactions of this compound analogues are not prominently featured in the available literature. General principles suggest that this group acts as a linker, positioning the phenyl ring in a specific orientation relative to the purine core, which is crucial for interaction with a biological target. The (E)-configuration of the double bond ensures a more linear and rigid conformation, which can be critical for fitting into a specific binding pocket. Substitutions on the phenyl ring would be expected to probe for additional interactions, such as hydrophobic, hydrogen bonding, or electrostatic interactions, thereby influencing affinity and selectivity.

Elucidation of Key Pharmacophore Features

A definitive pharmacophore model for this compound analogues has not been established due to the absence of a sufficient number of potent and selective compounds with known biological activity. A hypothetical pharmacophore would likely include key features such as the hydrogen bond donor and acceptor capabilities of the 6-aminopurine core, a hydrophobic region defined by the phenyl ring, and a specific spatial arrangement of these features dictated by the (E)-2-phenylethenyl linker. The development of a robust pharmacophore model would necessitate the synthesis and biological evaluation of a diverse set of analogues to identify the critical structural elements required for activity.

Computational Approaches and Molecular Modeling

Quantitative Structure-Activity Relationship (QSAR) Modeling for 8-[(E)-2-phenylethenyl]-9H-purin-6-ylamine Analogues

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For analogues of this compound, which often target adenosine (B11128) receptors, QSAR studies are crucial for identifying the key structural features that govern their potency and selectivity.

The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors, which are numerical representations of a molecule's physicochemical properties. For purine (B94841) analogues, including 8-substituted adenines, a wide array of descriptors are calculated to capture the structural variations within the series. These typically fall into several categories:

Constitutional Descriptors: These describe the basic molecular composition, such as molecular weight, number of atoms, and number of rings.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity and branching.

Geometrical Descriptors: These 3D descriptors relate to the molecule's spatial arrangement, including molecular surface area and volume.

Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment and orbital energies (e.g., HOMO and LUMO), which are critical for receptor-ligand interactions. nih.gov

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and provide detailed information about the electronic structure.

Once the descriptors are calculated for a series of 8-styryladenine analogues with known biological activities (e.g., binding affinities for the A1 adenosine receptor), a mathematical model is developed. nih.gov This is often achieved using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) regression. scribd.com More advanced machine learning techniques, such as Genetic Function Approximation (GFA) or Artificial Neural Networks (ANN), may also be employed to handle complex, non-linear relationships. nih.gov For instance, a QSAR study on a series of 8-azaadenine (B1664206) analogues, which are structurally related to 8-styryladenine, utilized a genetic algorithm to select the most relevant descriptors for building the model. nih.gov

Table 1: Examples of Molecular Descriptors Used in QSAR Models for Purine Analogues
Descriptor ClassDescriptor ExampleDescription
ConstitutionalMolecular Weight (MW)Total mass of the molecule.
TopologicalWiener IndexA measure of molecular branching.
GeometricalMolecular Surface AreaThe surface area of the molecule's 3D structure.
ElectronicDipole MomentA measure of the overall polarity of the molecule.
Quantum-ChemicalHOMO EnergyEnergy of the Highest Occupied Molecular Orbital, related to electron-donating ability.

A critical step in QSAR modeling is rigorous validation to ensure that the model is robust, statistically significant, and has predictive power for new, untested compounds. Validation is typically performed using both internal and external methods.

Internal validation assesses the stability and robustness of the model using the initial dataset. The most common technique is leave-one-out (LOO) cross-validation, which systematically removes one compound from the dataset, rebuilds the model with the remaining compounds, and then predicts the activity of the removed compound. The cross-validated correlation coefficient (q²) is a key metric here; a q² value greater than 0.5 is generally considered indicative of a good model. scribd.com

External validation evaluates the model's ability to predict the activities of compounds not used in its development (the test set). The predictive correlation coefficient (R²_pred) is calculated by comparing the predicted and experimental activities for the test set compounds. A high R²_pred value (typically > 0.6) indicates good predictive ability. scribd.com

Further statistical parameters are used to confirm the quality of the QSAR model, as shown in the table below. The goal is to develop a model that not only fits the training data well but can also accurately forecast the activity of novel 8-styryladenine analogues. unipi.it

Table 2: Key Statistical Parameters for QSAR Model Validation
ParameterSymbolAcceptable ValueDescription
Coefficient of Determination> 0.6Measures the goodness of fit for the training set.
Cross-validated R²q² (or Q²)> 0.5Measures the internal predictive ability of the model.
Predictive R² for External SetR²_pred> 0.6Measures the model's ability to predict a new test set.
F-test valueFHigh valueIndicates the statistical significance of the regression model.
Standard Error of EstimateSEELow valueMeasures the deviation of predicted values from experimental values.

Molecular Docking Simulations with Identified Target Proteins

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is instrumental in elucidating the binding mode of 8-styryladenine analogues at their biological targets, most notably adenosine receptors (e.g., A1, A2A, A3). nih.gov

The process begins with the three-dimensional structures of both the ligand and the target protein, which can be obtained from crystallographic data or homology modeling. semanticscholar.org Docking algorithms then explore various possible binding poses of the ligand within the receptor's active site, evaluating each pose using a scoring function that estimates the binding affinity.

For 8-styryladenine analogues, docking studies can reveal key interactions with amino acid residues in the adenosine receptor binding pocket. These interactions often include:

Hydrogen Bonds: The purine core's nitrogen atoms and the exocyclic amine can form hydrogen bonds with residues like asparagine and histidine. nih.gov

π-π Stacking: The aromatic purine ring and the phenylethenyl group can engage in π-π stacking interactions with aromatic residues such as phenylalanine or tyrosine.

Hydrophobic Interactions: The styryl moiety can fit into hydrophobic pockets within the receptor.

The output of a docking simulation includes the predicted binding energy (or docking score) and the detailed 3D conformation of the ligand-receptor complex, highlighting these crucial interactions. This information is vital for understanding the structure-activity relationships observed in QSAR studies and for designing new analogues with improved affinity. nih.gov

Molecular Dynamics Simulations to Elucidate Binding Modes and Conformational Dynamics

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. semanticscholar.org MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing insights into the flexibility of both the ligand and the protein and the stability of their complex. nih.gov

Starting from a promising docking pose of an 8-styryladenine analogue bound to an adenosine receptor, an MD simulation is run for a duration typically ranging from nanoseconds to microseconds. semanticscholar.org The simulation is performed in a virtual environment that mimics physiological conditions, including water molecules and ions.

Analysis of the MD trajectory can reveal:

Stability of the Binding Pose: By monitoring the root-mean-square deviation (RMSD) of the ligand's position over time, researchers can assess whether the initial docking pose is stable. nih.gov

Conformational Changes: MD simulations show how the ligand and receptor adapt to each other upon binding, a phenomenon known as "induced fit." This can reveal subtle conformational changes in the receptor that are critical for its activation or inhibition. semanticscholar.org

Key Interacting Residues: The simulation allows for the analysis of the persistence of specific interactions (like hydrogen bonds) over time, confirming which residues are most important for binding. nih.gov

Binding Free Energy Calculations: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD trajectories to provide a more accurate estimation of the binding free energy, which correlates better with experimental binding affinities than docking scores alone. nih.gov

These dynamic insights are crucial for refining the understanding of how 8-styryladenine analogues bind to their targets and for designing new molecules with optimized interaction profiles. uoa.gr

In Silico Screening and Rational Design of Novel 8-Styryladenine Analogues

The knowledge gained from QSAR, docking, and MD simulations culminates in the rational design and in silico (virtual) screening of novel 8-styryladenine analogues. This process aims to identify new chemical structures with potentially higher affinity, improved selectivity, or better pharmacokinetic properties before committing to their chemical synthesis.

The workflow for rational design often involves:

Scaffold Hopping or Modification: Based on the validated QSAR models and the 3D binding mode, modifications are proposed for the 8-styryladenine scaffold. For example, QSAR contour maps might suggest where bulky or electron-withdrawing groups should be placed on the phenyl ring to enhance activity.

Virtual Library Generation: A large library of virtual compounds is created based on these proposed modifications.

Virtual Screening: This library is then screened using computational tools. A common approach is a hierarchical screening cascade. Initially, rapid filters based on physicochemical properties (like Lipinski's Rule of Five) are applied. This is followed by high-throughput docking of the remaining compounds into the target receptor's active site.

Hit Selection and Refinement: The top-scoring compounds from the virtual screen are then subjected to more rigorous analysis, such as more accurate docking protocols or short MD simulations, to refine the selection of the most promising candidates for synthesis and biological testing.

This in silico approach significantly accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success, saving considerable time and resources.

Future Directions and Translational Research Potential

Exploration of Novel Biological Targets Beyond Current Findings

While 8-styrylpurines have been primarily investigated as adenosine (B11128) receptor antagonists and kinase inhibitors, the unique structural motif of 8-[(E)-2-phenylethenyl]-9H-purin-6-ylamine suggests the potential for interaction with a wider range of biological targets. Future research should aim to uncover these novel interactions to expand the therapeutic applicability of this compound.

One avenue of exploration is the investigation of its potential as an antiviral agent . Certain 8-substituted guanine (B1146940) derivatives have demonstrated antiviral properties, suggesting that the purine (B94841) core can be a valuable scaffold for the development of drugs against viral infections. nih.gov Acyclic nucleotide analogs derived from 8-azapurines have shown activity against various herpesviruses and HIV. nih.gov Screening this compound against a panel of viruses could reveal unexpected antiviral activities.

Another promising area is its potential role in modulating neuroinflammation . Neuroinflammatory processes are implicated in a range of neurodegenerative diseases, and microglia and astrocytes are key players in this context. nih.govnih.govmdpi.com Matrix metalloproteinase-8 (MMP-8) has been identified as a pivotal mediator in neuroinflammation, and the development of inhibitors for this enzyme is an active area of research. nih.gov Given the anti-inflammatory potential of some purine derivatives, investigating the effect of this compound on MMP-8 activity and other inflammatory pathways in microglia and astrocytes could unveil novel therapeutic strategies for neurodegenerative disorders.

Furthermore, the exploration of emerging protein targets could yield significant discoveries. The Tripartite Motif (TRIM) family of proteins, which are E3 ubiquitin ligases, are increasingly recognized as potential drug targets in cancer and other diseases. researchgate.netnih.gov Given the prevalence of purine-based compounds as kinase inhibitors, and the intricate cross-talk between phosphorylation and ubiquitination signaling pathways, it is plausible that this compound could modulate the activity of certain TRIM proteins. High-throughput screening and proteomic approaches could be employed to identify such novel interactions. The concept of drug repurposing , which involves finding new uses for existing compounds, could also be applied to explore new therapeutic avenues for this molecule. researchgate.netnih.govnih.govresearchgate.net

Development of Advanced and Stereoselective Synthetic Strategies

The biological activity of this compound is intrinsically linked to its stereochemistry, with the (E)-isomer being of primary interest. Therefore, the development of advanced and stereoselective synthetic strategies is crucial for its efficient and scalable production.

Palladium-catalyzed cross-coupling reactions have proven to be powerful tools for the synthesis of C-C bonds and are highly applicable to the synthesis of 8-styrylpurines. Future efforts should focus on optimizing these methods to ensure high stereoselectivity for the (E)-isomer, potentially through the use of specific ligands and reaction conditions.

The development of asymmetric synthetic methods is another key area of focus. While the double bond in the styryl moiety of the target compound does not introduce a chiral center, the principles of asymmetric synthesis can be applied to create derivatives with chiral centers, potentially leading to compounds with enhanced potency and selectivity. nih.govnih.gov Catalyst-controlled asymmetric synthesis offers a powerful approach to generate specific stereoisomers, which can be invaluable for structure-activity relationship (SAR) studies. nih.gov

Furthermore, exploring novel synthetic routes that allow for the late-stage diversification of the purine core and the styryl moiety would be highly beneficial for creating a library of analogs for biological screening. This could involve the development of new protecting group strategies and the use of flow chemistry for rapid and efficient synthesis.

Optimization of Potency, Selectivity, and Biological Stability through Rational Design

Rational drug design, aided by computational modeling, is a powerful approach to optimize the pharmacological properties of a lead compound like this compound. This involves a systematic investigation of its structure-activity relationships (SAR) to enhance potency, improve selectivity for the desired target, and increase biological stability.

A key aspect of this optimization is a detailed SAR study . By synthesizing and evaluating a series of analogs with modifications at various positions of the purine ring and the phenyl ring of the styryl moiety, it is possible to identify key structural features that govern biological activity. researchgate.netnih.govnih.govmdpi.com For instance, substitutions on the phenyl ring can significantly impact the potency and selectivity of 8-styrylpurine derivatives as kinase inhibitors. researchgate.net

Computational modeling can play a crucial role in guiding the design of new analogs. Molecular docking studies can predict the binding mode of the compound to its target protein, allowing for the rational design of modifications that enhance binding affinity. mdpi.commdpi.com Quantitative structure-activity relationship (QSAR) models can also be developed to correlate structural features with biological activity, further aiding in the design of more potent and selective compounds.

Improving biological stability is another critical aspect of drug development. The metabolic stability of a compound determines its half-life in the body and can be a major hurdle in its clinical translation. nih.govnih.gov By identifying the metabolic "hotspots" of this compound, it is possible to design analogs with improved metabolic stability by blocking these sites of metabolism without compromising biological activity. nih.gov This can involve the introduction of fluorine atoms or other metabolically robust groups at susceptible positions.

The following table summarizes key considerations for the rational design of this compound analogs:

Parameter to Optimize Rational Design Strategy Example Modification
Potency Enhance binding affinity to the target protein.Introduce substituents on the phenyl ring to form additional interactions with the binding pocket.
Selectivity Exploit differences in the binding sites of target and off-target proteins.Modify the size and shape of substituents to favor binding to the desired target.
Biological Stability Block sites of metabolic degradation.Introduce fluorine atoms or other metabolically stable groups at identified metabolic hotspots.

Investigation of Broader Therapeutic Landscapes for Purine-Based Compounds

The purine scaffold is a privileged structure in medicinal chemistry, with a wide range of therapeutic applications. Investigating the potential of this compound and its derivatives in broader therapeutic landscapes beyond their initial focus is a logical and promising direction for future research.

Oncology remains a major area where purine-based compounds have made a significant impact. nih.govresearchgate.net Many purine analogs act as antimetabolites or kinase inhibitors, disrupting cancer cell proliferation and survival. Given the established role of 8-styrylpurines as kinase inhibitors, a comprehensive evaluation of this compound in various cancer cell lines and animal models of cancer is warranted. researchgate.net The potential for this compound to overcome drug resistance, a major challenge in cancer therapy, should also be investigated.

Neurodegenerative diseases , such as Alzheimer's and Parkinson's disease, represent another therapeutic area where purine-based compounds hold promise. Adenosine receptor antagonists, a class to which 8-styrylpurines belong, are being investigated for their neuroprotective effects. nih.gov Furthermore, the anti-neuroinflammatory properties discussed earlier could be highly relevant for the treatment of these debilitating diseases. nih.govnih.govmdpi.com

The potential of purine derivatives extends to other areas as well. For example, certain 8-azapurine (B62227) derivatives have shown promise as antiplatelet agents , targeting the P2Y12 receptor. nih.gov Given the structural similarity, it would be worthwhile to investigate the antiplatelet activity of this compound. Additionally, the broad biological activity of related heterocyclic compounds like 8-hydroxyquinolines in areas such as antifungal and antimicrobial therapy suggests that a wider screening of 8-styrylpurines could uncover unexpected therapeutic applications. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic protocols for 8-[(E)-2-phenylethenyl]-9H-purin-6-ylamine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of purine derivatives like this compound typically involves palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) or nucleophilic substitution. For example, 9-ethyl-8-phenylethynyl derivatives are synthesized by reacting iodinated purine precursors with alkynes under inert conditions (N₂ atmosphere) at 80°C for 48–72 hours, followed by silica gel chromatography with eluents like CH₂Cl₂:MeOH (85:10:5) . Yield optimization (52–73%) depends on reaction time, solvent polarity, and catalyst loading. Crystallization from MeOH or CH₃CN enhances purity .

Q. Which analytical techniques are critical for characterizing this compound and validating its structure?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions via chemical shifts (e.g., aromatic protons at δ 7.53–8.21 ppm for phenyl groups) .
  • HRMS : For precise molecular weight validation (e.g., C₁₅H₁₃N₅ requires m/z 263.3) .
  • HPLC : To assess purity (>95% using C18 columns with retention times specific to mobile phases like CH₃CN:H₂O) .

Advanced Research Questions

Q. How do structural modifications at the 8-position of the purine scaffold influence biological activity in purinergic signalling?

  • Methodological Answer : Substitutions at the 8-position (e.g., phenylethenyl vs. alkynyl groups) alter steric and electronic interactions with purinergic receptors (P1 or P2 families). For instance, 8-alkynyl derivatives show enhanced selectivity for adenosine A₂A receptors due to improved hydrophobic binding pocket interactions . Comparative studies using radiolabeled ligands (e.g., ¹⁸F analogs) and receptor-binding assays are recommended to quantify affinity shifts .

Q. How can researchers resolve contradictions in reported biological activity data for 8-substituted purines?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell type, ATP concentration) or impurity profiles. To address this:

  • Replicate experiments under standardized conditions (e.g., ATP-free buffers for P2X receptor studies) .
  • Validate compound purity via orthogonal methods (NMR + HPLC + elemental analysis) .
  • Apply computational docking to model receptor-ligand interactions and identify critical binding motifs .

Q. What strategies are effective for improving aqueous solubility of this compound in in vitro assays?

  • Methodological Answer : The hydrophobic phenylethenyl group reduces solubility. Mitigation approaches include:

  • Prodrug design : Introduce phosphate esters at the 9-position, which hydrolyze in physiological conditions .
  • Co-solvent systems : Use DMF:water (≤5% DMF) or cyclodextrin inclusion complexes to enhance dispersion .
  • Structural analogs : Replace phenyl with polar substituents (e.g., hydroxyl or pyridyl groups) while monitoring SAR trade-offs .

Q. How can researchers validate the selectivity of this compound for specific purinergic receptor subtypes?

  • Methodological Answer :

  • Competitive binding assays : Use radiolabeled antagonists (e.g., [³H]-ZM241385 for A₂A receptors) to measure IC₅₀ values .
  • Knockout models : Compare activity in wild-type vs. receptor-knockout cell lines to confirm target specificity .
  • Cross-screening : Test against a panel of related receptors (e.g., P2Y₁, P2X₇) to rule off-target effects .

Q. What experimental designs are optimal for assessing the metabolic stability of this compound?

  • Methodological Answer :

  • In vitro liver microsome assays : Incubate with human/rat liver microsomes and quantify parent compound degradation via LC-MS/MS .
  • CYP450 inhibition studies : Use fluorogenic substrates (e.g., CYP3A4) to identify metabolic liabilities .
  • Stable isotope tracing : Incorporate ¹³C/¹⁵N labels to track metabolite formation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.